molecular formula C17H23N3O4 B4140716 N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide

N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide

Katalognummer B4140716
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: YBPUXGDJQRCOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.

Wirkmechanismus

N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This prevents the binding of calmodulin, a calcium-binding protein that activates CaMKII. The inhibition of CaMKII activity by N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to lead to a decrease in the phosphorylation of downstream targets of the kinase, including the AMPA receptor and the transcription factor CREB.
Biochemical and physiological effects:
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a cellular process that is thought to underlie learning and memory. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the phosphorylation of the AMPA receptor, a key player in the induction of LTP. In addition, N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to inhibit the hypertrophy of cardiac myocytes, a process that is thought to contribute to heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its high selectivity for CaMKII. This allows researchers to specifically investigate the role of CaMKII in various cellular processes without affecting the activity of other protein kinases. However, one limitation of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide is its relatively low potency compared to other CaMKII inhibitors. This requires the use of higher concentrations of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, which can lead to off-target effects.

Zukünftige Richtungen

There are several future directions for research on N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer’s disease. It has been suggested that the dysregulation of CaMKII activity may contribute to the pathogenesis of Alzheimer’s disease, and N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide may be a useful tool for investigating this hypothesis. Another area of interest is the development of more potent and selective CaMKII inhibitors. This would allow researchers to investigate the role of CaMKII in greater detail and with fewer off-target effects. Finally, the use of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in in vivo experiments, particularly in animal models of disease, may provide valuable insights into the role of CaMKII in disease pathogenesis.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been widely used as a research tool to investigate the role of CaMKII in various cellular processes. It has been shown to inhibit CaMKII activity in a dose-dependent manner, without affecting the activity of other protein kinases. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been used to study the role of CaMKII in synaptic plasticity, learning, and memory. It has also been used to investigate the role of CaMKII in cardiovascular function, including the regulation of cardiac contractility and hypertrophy.

Eigenschaften

IUPAC Name

N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-17(18-14-4-2-1-3-5-14)13-6-7-15(16(12-13)20(22)23)19-8-10-24-11-9-19/h6-7,12,14H,1-5,8-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPUXGDJQRCOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.